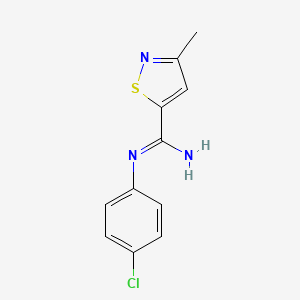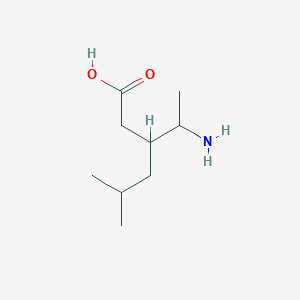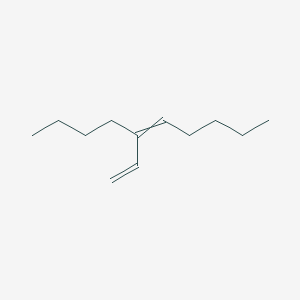
5-Ethenyldec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyldec-5-ene: is an organic compound with the molecular formula C12H22 . It is characterized by the presence of two double bonds located at the 5th and 6th positions of the decane chain. This compound is part of the alkene family and is known for its reactivity due to the presence of these double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize 5-Ethenyldec-5-ene involves the hydroboration of 1,5-hexadiene followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) for oxidation.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for the precise placement of the double bonds.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Ethenyldec-5-ene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of diols or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Halogenation reactions can occur where halogens like chlorine (Cl2) or bromine (Br2) add across the double bonds, forming dihalides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in a cold, inert solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Cl2 or Br2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Diols or carboxylic acids.
Reduction: Decane.
Substitution: 5,6-Dichlorodecane or 5,6-Dibromodecane.
Applications De Recherche Scientifique
Chemistry: 5-Ethenyldec-5-ene is used as a building block in organic synthesis, particularly in the formation of complex molecules through various addition and polymerization reactions.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound are studied for their potential use in drug development and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various chemical syntheses. Its reactivity makes it valuable in creating materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Ethenyldec-5-ene exerts its effects is primarily through its double bonds, which are sites for chemical reactions. These double bonds can participate in addition reactions, where reagents add across the double bonds, or in polymerization reactions, where multiple molecules of this compound link together to form larger structures.
Comparaison Avec Des Composés Similaires
1-Decene: A similar alkene with a single double bond at the first position.
5-Decene: Another similar compound with a double bond at the fifth position but without the additional ethenyl group.
Uniqueness: 5-Ethenyldec-5-ene is unique due to the presence of two double bonds, which increases its reactivity and versatility in chemical reactions compared to compounds with a single double bond. This dual reactivity allows for more complex and varied chemical transformations.
Propriétés
Numéro CAS |
168567-76-8 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
5-ethenyldec-5-ene |
InChI |
InChI=1S/C12H22/c1-4-7-9-11-12(6-3)10-8-5-2/h6,11H,3-5,7-10H2,1-2H3 |
Clé InChI |
UGWOAPBVIGCNOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(CCCC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
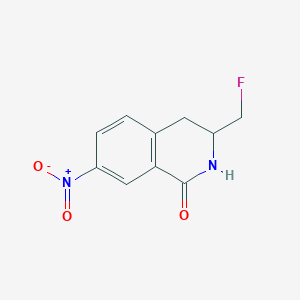
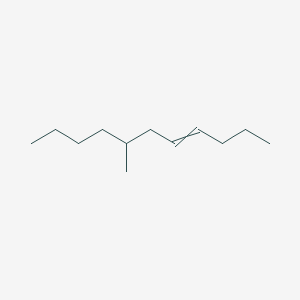
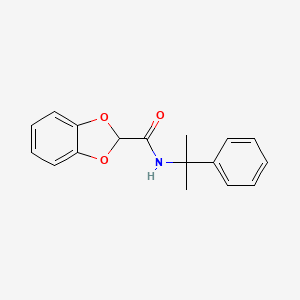
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)


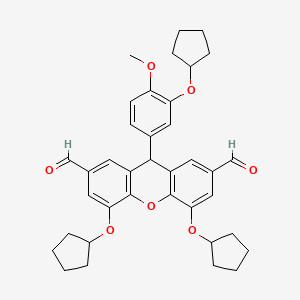

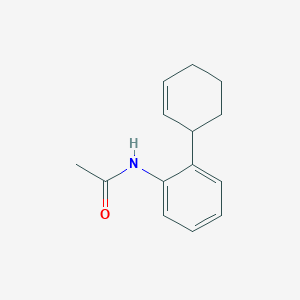
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
